VMAT2 Binding Affinity: (3R,11bR)-Dedihydrotetrabenazine Exhibits ~22-Fold Higher Affinity Than Racemic Tetrabenazine at Rat Striatal VMAT2
In radioligand displacement assays, the (3R,11bR) enantiomer of 1,11b-dedihydrotetrabenazine inhibited [³H]DHTBZ binding to VMAT2 in Sprague-Dawley rat striatal membranes with a Ki of 4.47 nM [1]. In the same publication (Yao et al., 2011), racemic tetrabenazine ((±)-1) was resolved and the (+)-enantiomer exhibited a Ki of 4.47 nM, while the (−)-enantiomer showed dramatically weaker affinity (Ki = 36,400 nM)—an 8,000-fold stereoselectivity gap that demonstrates the critical importance of configuration at the 3 and 11b positions for VMAT2 engagement [2]. For procurement context, the clinically used racemic tetrabenazine has a reported VMAT2 Ki of approximately 100 nM (FDA prescribing information), meaning the (3R,11bR)-DTBZ enantiomer is approximately 22-fold more potent at the target than the therapeutic racemate [3].
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | (3R,11bR)-DTBZ: Ki = 4.47 nM |
| Comparator Or Baseline | Racemic tetrabenazine: Ki ≈ 100 nM; (−)-Tetrabenazine enantiomer: Ki = 36,400 nM |
| Quantified Difference | ~22-fold more potent than racemic TBZ; 8,145-fold more potent than (−)-TBZ enantiomer |
| Conditions | Displacement of [³H]DHTBZ from Sprague-Dawley rat striatal VMAT2; incubation 1 hr; liquid scintillation counting |
Why This Matters
For laboratories using [³H]DTBZ or [¹⁸F]AV-133 radioligand binding assays for VMAT2 target engagement studies, authentic DTBZ reference material is required to establish non-specific binding and validate competitive displacement protocols—generic tetrabenazine racemate has insufficient potency to serve this calibrator function.
- [1] BindingDB. BDBM50048891: (3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one (CHEMBL61636). Ki: 4.47 nM against rat striatal VMAT2. View Source
- [2] Yao, Z., Wei, X., Wu, X., Katz, J.L., Kopajtic, T., Greig, N.H., Sun, H. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. Eur J Med Chem. 2011;46(5):1841-1848. View Source
- [3] Tetrabenazine FDA Package Insert (Precision Dose Inc.). VMAT2 Ki ≈ 100 nM. MedLibrary.org, 2023. View Source
